![molecular formula C11H11NO B13832908 1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on](/img/structure/B13832908.png)
1,2,5,6-Tetrahydropyrrol[3,2,1-ij]quinoline-4-on
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyroquilon is a systemic fungicide primarily used to control rice blast disease. It is often formulated as a solution in cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its ability to inhibit melanin biosynthesis in fungi, thereby preventing the development of fungal infections .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyroquilon involves the cyclization of appropriate precursors under controlled conditions. The key steps include the formation of the pyrroloquinolinone core through a series of cyclization and oxidation reactions. Specific details on the reaction conditions and catalysts used are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of Pyroquilon typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The final product is dissolved in cyclohexane to achieve the desired concentration of 10 micrograms per milliliter .
化学反应分析
Types of Reactions: Pyroquilon undergoes various chemical reactions, including:
Oxidation: Pyroquilon can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert Pyroquilon into its corresponding dihydro derivatives.
Substitution: Pyroquilon can participate in substitution reactions, particularly at the nitrogen and carbon atoms in the pyrroloquinolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which may have different biological activities and applications .
科学研究应用
Pyroquilon has a wide range of scientific research applications:
作用机制
Pyroquilon exerts its effects by binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, an enzyme involved in melanin biosynthesis. This binding inhibits the enzyme’s activity, preventing the formation of melanin and thereby hindering the development of fungal infections . The molecular targets and pathways involved in this mechanism are crucial for its antifungal activity.
相似化合物的比较
Tricyclazole: Another fungicide that inhibits melanin biosynthesis in fungi.
Carpropamid: Used to control rice blast disease by inhibiting melanin biosynthesis.
Isoprothiolane: A systemic fungicide with a similar mode of action.
Uniqueness: Pyroquilon is unique in its specific binding to the naphthol pocket of fungal trihydroxynaphthalene reductase, which distinguishes it from other fungicides that may target different enzymes or pathways. Its formulation in cyclohexane at a concentration of 10 micrograms per milliliter also provides a stable and effective delivery method for agricultural applications .
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),7-trien-9-one |
InChI |
InChI=1S/C11H11NO/c13-10-5-7-12-6-4-8-2-1-3-9(10)11(8)12/h3-4,6H,1-2,5,7H2 |
InChI 键 |
XOMCWUAQMIBCIS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=C1)C(=O)CCN3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



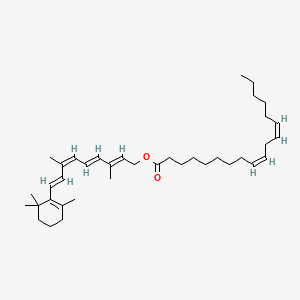
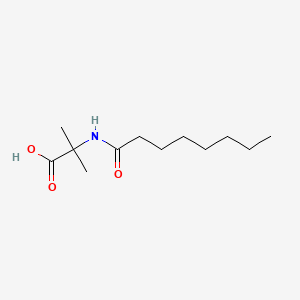
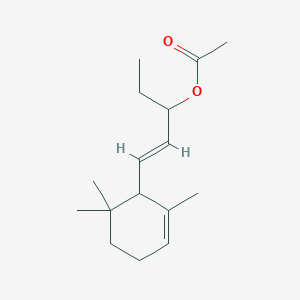
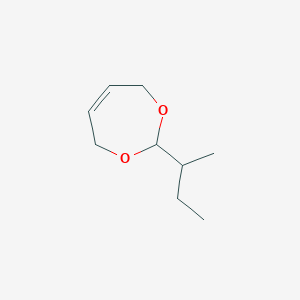
![[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[[(2R,3R,4S,5S,6R)-3-ethoxy-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]peroxy-hydroxyphosphoryl]oxyphosphinic acid](/img/structure/B13832864.png)
![2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid](/img/structure/B13832868.png)

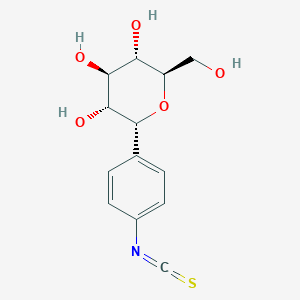


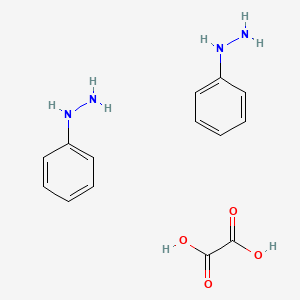
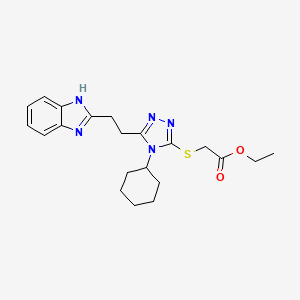
![9,10-Didehydro Cabergoline; Ergoline-8-carboxamide, 9,10-didehydro-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-5-(2-propen-1-yl)-, (8ss)-; (6aR,9R)-7-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13832912.png)
